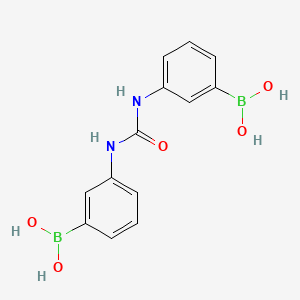
1,3-Bis(3-boronophenyl)urea
Overview
Description
1,3-Bis(3-boronophenyl)urea is an organic compound with the molecular formula C13H14B2N2O5 . It appears as a white to light yellow powder.
Synthesis Analysis
This compound can be synthesized by the reaction of amines and boronic acids in the presence of a catalyst. Commonly used catalysts for this reaction include triphenylphosphine (PPh3) and triethylamine (TEA). The resulting product can be purified by column chromatography or recrystallization .Molecular Structure Analysis
The molecular structure of this compound contains a total of 37 bonds. There are 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 4 hydroxyl groups .Scientific Research Applications
Hydrogen Bonding and Molecular Recognition
- Research on urea derivatives emphasizes their role in hydrogen bonding and molecular recognition. For example, 1,3-bis(4-nitrophenyl)urea forms complexes with various anions through hydrogen bonding, illustrating urea compounds' ability to interact selectively with other molecules M. Boiocchi et al., 2004.
Supramolecular Assemblies
- Urea derivatives are pivotal in assembling supramolecular structures like gels, capsules, and crystals due to their hydrogen bonding capabilities. This property is explored in studies on 1,3-bis ureas, highlighting their utility in constructing diverse solid forms and influencing material properties C. Capacci-Daniel et al., 2015.
Liquid Crystal Phases
- Urea derivatives have been used to create novel liquid crystalline phases with potential applications in optoelectronics. For instance, N,N‘-bis(3,4,5-trialkoxylphenyl)ureas exhibit ferroelectric switching in columnar liquid crystal phases, suggesting uses in displays and sensors Keiki Kishikawa et al., 2005.
Anti-Cancer Agents
- Certain symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase, reducing cancer cell proliferation by inhibiting translation initiation. This demonstrates the potential of urea derivatives in developing targeted anti-cancer therapies S. Denoyelle et al., 2012.
Nonlinear Optical Materials
- Urea derivatives also show promise in nonlinear optics. Studies on bis-chalcone derivatives doped polymers report significant second harmonic generation efficiencies, suggesting applications in optical devices and materials science S. Shettigar et al., 2006.
Mechanism of Action
Mode of Action
It is known that the molecule contains a central urea group (h2n-co-nh2) connected to two boronophenyl groups at the 1 and 3 positions . This structure suggests potential for various functionalities due to the presence of both the urea group and the boronophenyl moieties.
Pharmacokinetics
The pharmacokinetics of 1,3-Bis(3-boronophenyl)urea, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown
properties
IUPAC Name |
[3-[(3-boronophenyl)carbamoylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14B2N2O5/c18-13(16-11-5-1-3-9(7-11)14(19)20)17-12-6-2-4-10(8-12)15(21)22/h1-8,19-22H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUQNYFFKZOTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14B2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657081 | |
| Record name | [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957060-87-6 | |
| Record name | [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



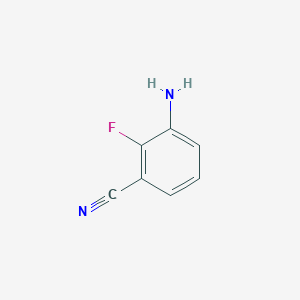
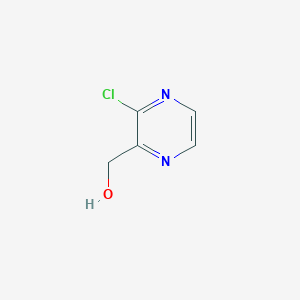
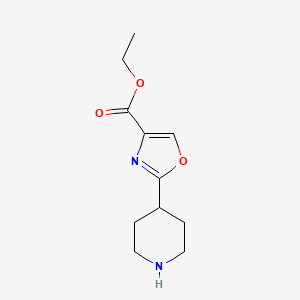
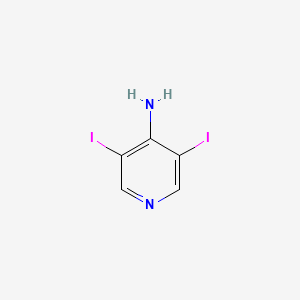
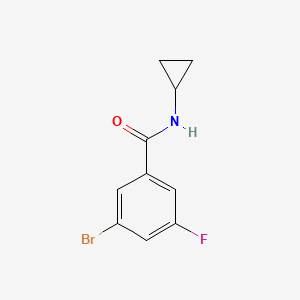

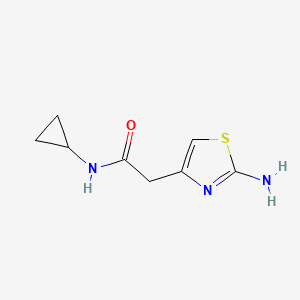

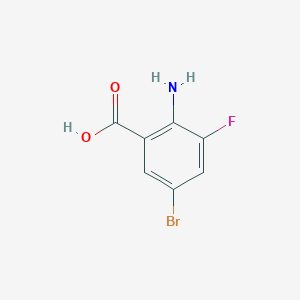
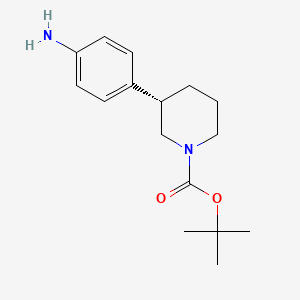
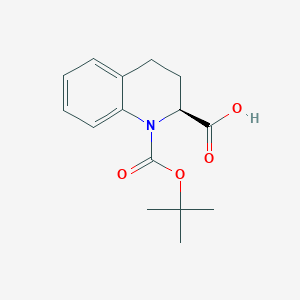
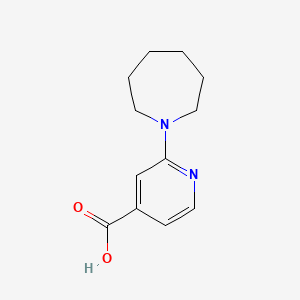
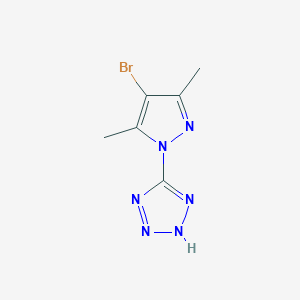
![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)